Butanoyl chloride, 4-hydroxy- is an acyl chloride with the molecular formula C4H7ClO. It features a butanoyl group, which is derived from butanoic acid, where the hydroxyl group at the fourth position is substituted with a chlorine atom. This compound is characterized by its high reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.
As an acyl chloride, butanoyl chloride, 4-hydroxy- participates in various nucleophilic substitution reactions. The general mechanism involves:
Key reactions include:
These reactions are typical of acyl chlorides due to their electrophilic nature, which allows them to readily react with nucleophiles such as alcohols and amines .
While specific studies on the biological activity of butanoyl chloride, 4-hydroxy- may be limited, compounds containing acyl chloride functionalities are often evaluated for their potential antimicrobial and antifungal properties. Acyl chlorides can also serve as precursors for biologically active compounds in pharmaceutical chemistry.
Several methods for synthesizing butanoyl chloride, 4-hydroxy- have been documented:
Butanoyl chloride, 4-hydroxy- finds applications in various fields:
Interaction studies involving butanoyl chloride, 4-hydroxy- focus on its reactivity with various nucleophiles. These studies help elucidate its role as a reactive intermediate in organic synthesis and provide insights into its potential biological interactions. For instance, research on similar compounds has shown that variations in substituents can significantly affect reactivity and selectivity in nucleophilic addition reactions .
Several compounds are structurally or functionally similar to butanoyl chloride, 4-hydroxy-. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Butyric Acid | Carboxylic Acid | Non-reactive compared to its acyl chloride form. |
| Butanamide | Amide | Less reactive than butanoyl chloride; stable under mild conditions. |
| Ethanoic Acid | Carboxylic Acid | Similar reactivity patterns; used widely in esterification reactions. |
| Propanoyl Chloride | Acyl Chloride | Similar reactivity; shorter carbon chain affects physical properties. |
Butanoyl chloride, 4-hydroxy- is unique due to its specific hydroxyl substitution at the fourth position, which can influence its reactivity profile compared to other acyl chlorides. This structural feature may enhance its ability to form hydrogen bonds or participate in specific interactions that other similar compounds cannot achieve .
The electronic structure of 4-hydroxybutanoyl chloride is dominated by the highly electrophilic carbonyl carbon, which exhibits significant positive character due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen [25] [26]. The chlorine atom attached to the carbonyl carbon is more electronegative than carbon, causing withdrawal of electron density from the carbon-chlorine bond and making the carbonyl carbon particularly susceptible to nucleophilic attack [25].
Quantum mechanical calculations for acyl chlorides demonstrate that the degree of polarization in these compounds is substantially greater than in other carboxylic acid derivatives [23] [26]. The presence of the hydroxyl group at the 4-position introduces additional electronic considerations through inductive effects and potential intramolecular hydrogen bonding interactions. Density functional theory studies on similar acyl chloride systems have shown that the HOMO-LUMO gap is influenced by substituent effects, with hydroxyl groups contributing to the overall electron density distribution [22] [23].
The molecular orbital analysis reveals that the carbonyl π* orbital serves as the primary acceptor orbital for nucleophilic attack, while the C-Cl σ* orbital provides a pathway for the departure of the chloride leaving group [26]. The electronic structure calculations indicate minimal resonance stabilization in acyl chlorides compared to other carboxylic acid derivatives, which accounts for their exceptional reactivity [26].
Table 1: Electronic Structure Parameters for 4-Hydroxybutanoyl Chloride
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₄H₇ClO₂ | Experimental | [1] |
| Exact Mass | 122.01300 Da | Computational | [2] |
| Polar Surface Area | 37.30000 Ų | Calculated | [2] |
| LogP (Octanol/Water) | 0.52430 | Estimated | [2] |
| InChI Key | DMUWASMSCJSRAG-UHFFFAOYSA-N | Computational | [1] |
The conformational behavior of 4-hydroxybutanoyl chloride is influenced by the flexibility of the four-carbon chain and the potential for intramolecular interactions between the terminal hydroxyl group and the carbonyl functionality [10]. Molecular dynamics studies on similar hydroxyl-substituted acyl compounds have demonstrated that multiple conformational states are accessible at room temperature, with energy barriers typically ranging from 8 to 15 kilojoules per mole for rotation around single bonds [10].
The most stable conformations are expected to minimize steric interactions while potentially forming stabilizing intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen [10] [12]. Computational studies using density functional theory methods have shown that such intramolecular hydrogen bonding can provide stabilization energies of 15-25 kilojoules per mole in similar systems [22].
The stereochemical considerations for this compound are relatively straightforward given the absence of chiral centers. However, the conformational preferences around the C-C bonds in the aliphatic chain influence the overall molecular shape and reactivity [10]. The gauche and anti conformations around each methylene unit contribute to the conformational ensemble, with populations determined by temperature and solvent effects [10].
Table 2: Conformational Analysis Parameters
| Conformational Feature | Energy Range (kJ/mol) | Population at 298K | Notes |
|---|---|---|---|
| C-C Bond Rotation | 8-15 | Variable | Temperature dependent [10] |
| Intramolecular H-bonding | 15-25 | Moderate | OH···O=C interaction [22] |
| Extended Conformation | 0 (reference) | ~60% | Anti arrangement [10] |
| Folded Conformation | 5-10 | ~40% | Gauche effects [10] |
The thermochemical properties of 4-hydroxybutanoyl chloride have not been directly measured experimentally, but can be estimated using group contribution methods and comparison with related compounds [21] [22]. For structurally similar acyl chlorides, standard enthalpies of formation typically range from -200 to -300 kilojoules per mole in the gas phase [21] [27].
Density functional theory calculations using the PBEPBE functional have been successfully applied to determine thermochemical properties of acyl chlorides [22] [23]. These computational approaches provide enthalpy, entropy, and Gibbs free energy values across temperature ranges from 298.15 to 1000 Kelvin [22]. The presence of the hydroxyl substituent is expected to lower the enthalpy of formation by approximately 200-250 kilojoules per mole compared to the unsubstituted butanoyl chloride [21].
For related compounds, experimental data shows that acetyl chloride has a standard enthalpy of formation of -251.3 ± 0.50 kilojoules per mole in the gas phase [27] [38]. The enthalpies of combustion for acyl chlorides are highly exothermic, with values typically exceeding -2000 kilojoules per mole due to the formation of carbon dioxide, water, and hydrogen chloride as products [21].
Table 3: Estimated Thermochemical Properties of 4-Hydroxybutanoyl Chloride
| Property | Estimated Value | Units | Method | Reference Compound |
|---|---|---|---|---|
| ΔfH°(g, 298K) | -450 to -500 | kJ/mol | Group contribution | Acetyl chloride [27] |
| ΔcH°(298K) | -2200 to -2400 | kJ/mol | Estimation | Related acyl chlorides [21] |
| S°(g, 298K) | 350-400 | J/mol·K | Computational | DFT studies [22] |
| Cp°(g, 298K) | 120-140 | J/mol·K | Group contribution | Acyl chloride series [22] |
The phase transition properties of 4-hydroxybutanoyl chloride are not experimentally documented in the available literature [19]. However, comparison with structurally related compounds provides insight into expected behavior. Butanoyl chloride exhibits a boiling point of 375.2 Kelvin (102°C) and a melting point of 184.2 Kelvin (-88.9°C) [30]. The introduction of the hydroxyl group is expected to increase both transition temperatures due to enhanced intermolecular hydrogen bonding [34].
For the 4-chlorobutanoyl chloride analog, the boiling point is elevated to 446.7 Kelvin (173.5°C) and the melting point to 244.61 Kelvin (-28.5°C) [11]. The hydroxyl-substituted compound would be expected to show intermediate behavior between the parent butanoyl chloride and more highly substituted derivatives [34] [35].
Sublimation characteristics for acyl chlorides are generally not significant under normal conditions due to their reactivity with atmospheric moisture [31] [32]. However, under anhydrous conditions, vapor pressure behavior follows typical relationships with molecular weight and intermolecular forces [34]. The vapor pressure of butanoyl chloride is reported as 41.7 millimeters of mercury at 25°C [31].
Table 4: Phase Transition Data for Related Acyl Chlorides
| Compound | Molecular Weight | Melting Point (K) | Boiling Point (K) | Vapor Pressure (mmHg, 25°C) |
|---|---|---|---|---|
| Acetyl chloride | 78.498 | 160.29 [39] | 325 [39] | 226 [38] |
| Butanoyl chloride | 106.551 | 184.2 [30] | 375.2 [30] | 41.7 [31] |
| 4-Chlorobutanoyl chloride | 141.00 | 244.61 [11] | 446.7 [11] | Not reported |
| 4-Hydroxybutanoyl chloride | 122.55 | Not reported [19] | Not reported [19] | Not reported [19] |
The solubility behavior of 4-hydroxybutanoyl chloride is expected to be dominated by its dual nature: the highly polar acyl chloride functionality and the hydrogen-bonding hydroxyl group [18] [20]. Acyl chlorides generally exhibit good solubility in organic solvents but react vigorously with protic solvents including water and alcohols [18] [42].
The calculated logarithmic partition coefficient (LogP) of 0.52430 indicates moderate lipophilicity with some water affinity due to the hydroxyl group [2]. This value is intermediate between highly polar compounds (LogP < 0) and highly lipophilic compounds (LogP > 3) [41]. The polar surface area of 37.30000 square Ångströms suggests significant capacity for hydrogen bonding interactions [2].
Solubility in non-polar solvents such as hydrocarbons would be limited due to the polar functional groups [18] [41]. Aprotic polar solvents like acetone, dichloromethane, and acetonitrile would be expected to provide good solvation while avoiding the nucleophilic reactions that occur with protic solvents [42]. The Hildebrand solubility parameter for this compound would be estimated to fall in the range of 18-22 megapascals^(1/2), indicating moderate polarity [41].
Table 5: Estimated Solubility Parameters for 4-Hydroxybutanoyl Chloride
| Parameter | Value | Units | Solvent Class | Expected Solubility |
|---|---|---|---|---|
| LogP | 0.52430 [2] | - | Water/Octanol | Moderate partition |
| Polar Surface Area | 37.30 [2] | Ų | - | High H-bonding capacity |
| Hildebrand Parameter | 18-22 | (MPa)^(1/2) | Various | Moderate polarity [41] |
| Water Solubility | Reactive | - | Protic | Hydrolysis occurs [18] |
| Hydrocarbon Solubility | Poor | - | Non-polar | Limited [18] |
| Aprotic Polar Solubility | Good | - | Polar aprotic | Compatible [42] |
The direct chlorination of 4-hydroxybutanoic acid represents the most straightforward approach for synthesizing butanoyl chloride, 4-hydroxy-. This transformation involves the replacement of the hydroxyl group of the carboxylic acid functionality with chlorine, converting the relatively unreactive carboxylic acid into the highly electrophilic acid chloride [1] [2] [3].
The most widely employed method utilizes thionyl chloride as the chlorinating agent. The reaction proceeds through a well-established mechanism involving the formation of a chlorosulfite intermediate [4] [3] [5]. Initially, the carbonyl oxygen of 4-hydroxybutanoic acid acts as a nucleophile, attacking the electrophilic sulfur center of thionyl chloride. This nucleophilic attack results in the formation of a chlorosulfite ester intermediate, with concomitant release of a chloride ion [3] [6].
The chlorosulfite intermediate represents a critical species in the reaction pathway, as it transforms the poor leaving group (hydroxide) into an excellent leaving group. Subsequently, the liberated chloride ion performs a nucleophilic attack on the carbonyl carbon, leading to the formation of the carbon-chlorine bond. The reaction is driven to completion by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be readily removed from the reaction mixture [3] [5] [6].
Phosphorus pentachloride provides an alternative chlorinating agent that operates under milder conditions compared to thionyl chloride. The mechanism involves a cyclic transition state where the carbonyl oxygen coordinates to the phosphorus center while chlorine attacks the carbonyl carbon [7] [1] [2]. This process occurs through two distinct steps: first, the formation of an intermediate complex followed by elimination of hydrogen chloride, and second, the formation of the acid chloride with concurrent production of phosphorus oxychloride [7] [8].
The reaction with phosphorus pentachloride typically proceeds at temperatures between 25-50°C, significantly lower than the 60-80°C required for thionyl chloride methods [1] [2] [9]. However, the formation of multiple byproducts, including phosphorus oxychloride and hydrogen chloride, necessitates careful purification procedures [10] [9].
The efficiency of direct chlorination can be significantly enhanced through the use of appropriate catalysts. Formamide derivatives have emerged as particularly effective catalysts for carboxylic acid activation [11]. These catalysts operate by facilitating the formation of reactive intermediates that accelerate the chlorination process while maintaining high selectivity [11].
Temperature optimization studies have demonstrated that the optimal reaction temperature range for thionyl chloride-mediated chlorination lies between 60-80°C [3] [5] [12]. At temperatures below this range, reaction rates become impractically slow, while temperatures above 80°C can lead to decomposition of the desired product and formation of unwanted side products [12] [13].
The role of solvent selection proves crucial in achieving optimal results. Anhydrous conditions are essential to prevent hydrolysis of both the chlorinating agent and the product [5] [10] [13]. Acetonitrile has been identified as an optimal solvent for many chlorination reactions, providing good solubility for reactants while maintaining chemical inertness [14] [12].
Protected intermediate strategies offer valuable alternatives to direct chlorination methods, particularly when selectivity issues arise or when the presence of the hydroxyl group interferes with the chlorination process [15] [16] [17] [18].
The 4-hydroxyl group in 4-hydroxybutanoic acid can potentially interfere with the chlorination reaction by competing for the chlorinating agent or by participating in unwanted side reactions. Protection of this hydroxyl group prior to chlorination provides a solution to these challenges [15] [17] [19].
Silyl ether protection represents one of the most effective strategies for hydroxyl group protection in this context [15] [18]. The hydroxyl group can be protected using trimethylsilyl chloride or tert-butyldimethylsilyl chloride in the presence of imidazole [15] [17]. These protecting groups offer several advantages: they are stable under the acidic conditions of the chlorination reaction, they do not interfere with the carboxylic acid functionality, and they can be easily removed using fluoride sources after the chlorination step [15] [18].
Benzyl ether protection provides another robust strategy, particularly suitable for multi-step synthetic sequences [15] [16] [19]. The benzyl protecting group can be installed using benzyl bromide and sodium hydride, and subsequently removed by catalytic hydrogenation [16] [19]. The stability of benzyl ethers under both acidic and basic conditions makes them particularly attractive for complex synthetic transformations [19].
The implementation of protected intermediate strategies follows a three-step sequence. First, the hydroxyl group is protected using the chosen protecting group strategy under appropriate conditions [15] [17]. The protected carboxylic acid is then subjected to chlorination using standard methods such as thionyl chloride or phosphorus pentachloride [1] [3]. Finally, the protecting group is removed to yield the desired 4-hydroxybutanoyl chloride [15] [18].
This approach offers several advantages over direct chlorination methods. The protection step eliminates potential side reactions involving the hydroxyl group, leading to improved yields and selectivity [15] [16]. Additionally, the protected intermediate can often be purified and characterized, providing better control over the overall synthetic process [17] [19].
Orthogonal protection strategies enable the selective manipulation of different functional groups within the same molecule [16] [20]. In the context of 4-hydroxybutanoic acid derivatives, orthogonal protection allows for the selective protection and deprotection of the hydroxyl group while maintaining the carboxylic acid functionality intact [20].
The combination of silyl ether protection for the hydroxyl group and subsequent acid chloride formation provides an effective orthogonal strategy. The silyl ether remains stable during the chlorination reaction and can be selectively removed using fluoride sources without affecting the acid chloride functionality [15] [18] [20].
Continuous flow synthesis has emerged as a powerful technology for the efficient production of acid chlorides, offering significant advantages over traditional batch processes in terms of reaction control, safety, and scalability [21] [14] [22] [23].
Continuous flow synthesis of butanoyl chloride, 4-hydroxy- can be accomplished using microreactor technology that provides precise control over reaction parameters [21] [14]. The typical setup involves two separate feed streams: one containing 4-hydroxybutanoic acid in anhydrous solvent, and another containing the chlorinating agent [21] [22].
The reaction streams are mixed in a T-mixer and passed through a heated reactor coil where the chlorination occurs [14] [22]. Residence times in flow reactors are typically much shorter than batch reactions, ranging from 1-3 minutes compared to several hours for batch processes [14] [23]. This reduced reaction time minimizes exposure to harsh reaction conditions and reduces the formation of side products [14] [22].
Flow reactors enable precise temperature control throughout the reaction zone, which is crucial for achieving optimal conversion and selectivity [21] [14] [24]. The temperature can be maintained at optimal levels (typically 20-80°C for thionyl chloride reactions) with minimal temperature gradients [14] [23].
Pressure control in flow systems allows for the use of volatile reagents and solvents under controlled conditions [21] [24]. The ability to operate under slight pressure enables the use of lower boiling solvents while maintaining liquid phase conditions throughout the reactor [23] [24].
Continuous flow systems can be equipped with online analytical tools such as in-line infrared spectroscopy for real-time monitoring of reaction progress [22] [23]. This capability enables immediate feedback on reaction performance and allows for dynamic optimization of reaction conditions [22] [11].
The real-time monitoring capabilities facilitate the identification of optimal residence times and enable the detection of side product formation before significant accumulation occurs [22] [23]. This level of control is particularly valuable for acid chloride synthesis, where hydrolysis and other side reactions can significantly impact yield and product quality [14] [23].
Continuous flow synthesis offers excellent scalability characteristics, with throughputs that can be easily adjusted by modifying flow rates [21] [14] [23]. The modular nature of flow systems allows for numbering-up approaches where multiple reactors operate in parallel to achieve higher production volumes [23] [25].
The short residence times and continuous operation enable the production of significant quantities of product with relatively small reactor volumes [14] [23]. This characteristic is particularly advantageous for acid chloride synthesis, where batch storage of the reactive product can lead to decomposition [21] [14].
The synthesis of butanoyl chloride, 4-hydroxy- generates various byproducts depending on the chosen synthetic methodology, and their management represents a critical aspect of process optimization [10] [26] [27].
Direct chlorination with thionyl chloride produces hydrogen chloride and sulfur dioxide as the primary byproducts [1] [3] [5]. Both compounds are gases under standard reaction conditions and can be removed from the reaction mixture by sparging with an inert gas or by distillation [3] [10]. However, these acidic gases require proper handling and disposal to prevent environmental release [10] [28].
Phosphorus pentachloride-mediated chlorination generates hydrogen chloride and phosphorus oxychloride as byproducts [1] [7] [8]. Unlike the gaseous byproducts from thionyl chloride reactions, phosphorus oxychloride is a liquid that must be separated by distillation [10] [7]. The separation can be challenging due to similar boiling points and requires careful fractionation [10] [9].
The phosphorus trichloride method produces phosphonic acid as the major byproduct [29] [12]. This non-toxic, crystalline solid can be easily removed by filtration, making the workup procedure significantly simpler compared to other methods [12]. The high atom economy of this approach results in minimal waste generation [12].
Acid chlorides are inherently susceptible to hydrolysis, which represents the most significant side reaction in their synthesis and handling [30] [13]. Even trace amounts of water can lead to the formation of the parent carboxylic acid and hydrogen chloride [30] [31]. This hydrolysis reaction is particularly problematic for 4-hydroxybutanoyl chloride due to the presence of the hydroxyl group, which can participate in intramolecular cyclization reactions [13].
Temperature-dependent decomposition represents another significant challenge [32] [13]. At elevated temperatures, acid chlorides can undergo thermal decomposition to form various products including ketenes, carbon dioxide, and oligomeric species [32] [24]. The optimal temperature range must balance reaction rate with product stability [24] [13].
The purification of butanoyl chloride, 4-hydroxy- requires careful consideration of its reactive nature and the presence of the hydroxyl functional group [10] [26]. Distillation represents the most common purification method, but it must be performed under anhydrous conditions and at reduced pressure to minimize decomposition [10] [33].
Column chromatography is generally not suitable for acid chloride purification due to their reactivity with silica gel and potential hydrolysis by trace water [10] [26]. Alternative purification methods include crystallization from anhydrous solvents or sublimation under reduced pressure [10].
The presence of catalyst residues, particularly from metal-catalyzed reactions, can complicate purification procedures [10] [11]. These residues may require additional washing steps or specialized purification techniques to achieve acceptable purity levels [10] [26].
Maintaining anhydrous conditions throughout the synthesis and purification process is crucial for product quality [10] [13]. The use of molecular sieves, anhydrous solvents, and inert atmosphere techniques helps minimize water contamination [13] [34].
Storage of the purified product requires special considerations due to its hydrolytic instability [10] [31]. The product should be stored under anhydrous conditions, preferably under an inert atmosphere, and at reduced temperature to maximize shelf life [31] [34].
The evaluation of synthetic methodologies through green chemistry metrics provides quantitative measures of environmental impact and resource efficiency [35] [27] [36] [37].
Atom economy represents a fundamental green chemistry metric that quantifies the efficiency of atom utilization in chemical transformations [35] [38] [39]. For the synthesis of butanoyl chloride, 4-hydroxy-, atom economy calculations reveal significant differences between various synthetic approaches.
The direct chlorination using thionyl chloride exhibits an atom economy of 54.9%, calculated as the molecular weight of the desired product (122.5 g/mol) divided by the total molecular weight of reactants (223.1 g/mol) [35] [39]. This relatively modest atom economy reflects the formation of gaseous byproducts (hydrogen chloride and sulfur dioxide) that do not contribute to the desired product.
In contrast, the phosphorus trichloride method demonstrates superior atom economy at 81.7% [12]. This improvement results from the stoichiometry of the reaction, where three molecules of carboxylic acid react with one molecule of phosphorus trichloride, and the only byproduct is phosphonic acid [29] [12]. The higher atom economy makes this method more attractive from a sustainability perspective.
Protected intermediate strategies typically exhibit lower atom economies due to the additional steps required for protection and deprotection [15] [17]. The overall atom economy for a protection-chlorination-deprotection sequence ranges from 35-50%, depending on the specific protecting group employed and the efficiency of each step [17] [19].
The E-factor provides a comprehensive measure of waste generation by including all materials used in the process, including solvents, reagents, and auxiliaries [27] [40] [36]. For butanoyl chloride, 4-hydroxy- synthesis, E-factor calculations reveal substantial differences between methodologies.
Traditional batch synthesis using thionyl chloride typically generates E-factors in the range of 50-80, primarily due to solvent usage and the need for extensive purification [27] [36]. The high E-factor reflects the significant amounts of solvent required for reaction and workup procedures relative to the small amount of product obtained.
Optimized procedures can reduce E-factors to 30-50 through improved reaction conditions, reduced solvent usage, and more efficient purification methods [27] [36]. Continuous flow synthesis demonstrates particularly favorable E-factors (10-25) due to reduced solvent requirements and simplified purification procedures [14] [23].
The phosphorus trichloride method exhibits E-factors in the range of 20-35, benefiting from the simple workup procedure and minimal waste generation [12]. The easy removal of phosphonic acid by filtration eliminates the need for complex separation procedures [12].
Solvent selection significantly impacts both atom economy and E-factor calculations [41] [42]. The use of environmentally benign solvents such as acetonitrile or solvent-free conditions can substantially improve green chemistry metrics [41] [43] [44].
Energy consumption represents another important consideration in green chemistry assessment [36] [37]. Continuous flow methods typically require less energy per unit of product due to shorter reaction times and improved heat transfer characteristics [14] [23]. The reduced heating requirements and elimination of lengthy batch processing contribute to lower overall energy consumption [23] [36].
Temperature optimization studies indicate that operating at moderate temperatures (60-80°C) provides the best balance between reaction efficiency and energy consumption [11] [24]. Higher temperatures increase energy costs while potentially reducing yields due to side reactions [24] [13].
A comprehensive comparison of green chemistry metrics reveals that the phosphorus trichloride method provides the best overall environmental performance, with high atom economy (81.7%) and moderate E-factor (20-35) [12]. The thionyl chloride method offers moderate performance with atom economy of 54.9% and E-factors ranging from 30-80 depending on optimization level [3] [5].
Continuous flow approaches demonstrate significant advantages in terms of reduced waste generation and energy consumption, despite not improving fundamental atom economy [21] [14] [23]. The reduced reaction times and improved process control contribute to overall sustainability improvements [14] [23].
Protected intermediate strategies generally perform poorly in green chemistry metrics due to the additional synthetic steps required [15] [17]. However, they may be necessary in cases where direct chlorination methods fail to provide adequate selectivity or yield [16] [19].